MAO-A Inhibitory Activity: Direct Comparison with the Endogenous Metabolite Kynurenic Acid
Inhibition of recombinant human monoamine oxidase A (MAO-A) was assessed via a fluorescence-based assay measuring the conversion of kynuramine to 4-hydroxyquinoline [1]. 2-Aminoquinoline-3,4-dicarboxylic acid exhibited an IC50 of 90.4 μM (9.04E+4 nM) [1]. Under identical assay conditions, the endogenous tryptophan metabolite and known MAO-A inhibitor kynurenic acid demonstrated an IC50 of 59.0 μM (5.90E+4 nM) [2].
| Evidence Dimension | MAO-A Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 90.4 μM (9.04E+4 nM) |
| Comparator Or Baseline | Kynurenic acid: 59.0 μM (5.90E+4 nM) |
| Quantified Difference | ~1.53-fold less potent than kynurenic acid |
| Conditions | Recombinant human MAO-A; kynuramine substrate; 20 min incubation; fluorescence detection |
Why This Matters
This quantifies the compound's potency relative to a key endogenous comparator, providing a benchmark for its use in studies of the kynurenine pathway and neuroinflammation where kynurenic acid is a central player.
- [1] BindingDB. (2019). Affinity data for CHEMBL145059 (2-Aminoquinoline-3,4-dicarboxylic acid) on MAO-A. BindingDB Entry BDBM50409066. View Source
- [2] BindingDB. (n.d.). Affinity data for Kynurenic acid on MAO-A. BindingDB Entry BDBM50148573. View Source
